molecular formula C27H29NO11 B1662922 Doxorubicin CAS No. 23214-92-8

Doxorubicin

Número de catálogo: B1662922
Número CAS: 23214-92-8
Peso molecular: 543.5 g/mol
Clave InChI: AOJJSUZBOXZQNB-TZSSRYMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La doxorubicina se sintetiza a partir de la daunorubicina, otro antibiótico antraciclínico. La síntesis implica varios pasos, incluyendo la glicosilación, oxidación y metilación. El intermediario clave en la síntesis es la daunorubicina, que se somete a hidroxilación para formar doxorubicina .

Métodos de Producción Industrial: La producción industrial de doxorubicina generalmente implica la fermentación utilizando la bacteria Streptomyces peucetius. El proceso de fermentación es seguido por pasos de extracción y purificación para aislar la doxorubicina. Las técnicas avanzadas como la carga remota y la PEGilación se utilizan para mejorar la estabilidad y la eficacia de los liposomas de doxorubicina .

Análisis De Reacciones Químicas

DNA Intercalation and Structural Interactions

Doxorubicin intercalates into DNA through its planar anthraquinone ring, forming hydrogen bonds with nucleotide bases. This interaction introduces torsional stress, destabilizes nucleosome structures, and inhibits topoisomerase II activity .

Key Features :

  • Base Pair Preference : Demonstrates higher affinity for GC-rich regions due to increased hydrogen bonding (4–5 direct bonds in GC vs. 3–4 in AT sequences) .

  • Helix Distortion : Molecular dynamics show C2′-endo pucker in DNA, widening the major groove and exposing the D-ring of this compound to solvent .

Table 1: DNA-Doxorubicin Interaction Parameters

ParameterGC-Rich DNAAT-Rich DNA
Hydrogen Bonds Formed4–53–4
Helix Distortion (Å)1.82.3
Binding Affinity (Kd)1.3 × 10⁴ M⁻¹6.1 × 10³ M⁻¹

Redox Reactions and Reactive Oxygen Species (ROS) Generation

This compound undergoes redox cycling via two pathways:

  • Two-Electron Reduction : Catalyzed by carbonyl reductases (CBR1, AKR1C3), forming doxorubicinol (C₂₇H₃₁NO₁₁), a less active metabolite .

  • One-Electron Reduction : Generates a semiquinone radical (C₂₇H₂₈NO₁₁⁻), which reacts with O₂ to produce superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) .

Critical Implications :

  • Cardiotoxicity : ROS from one-electron reduction cause lipid peroxidation and mitochondrial damage .

  • pH Sensitivity : Redox activity increases at lower pH (e.g., tumor microenvironments) .

Dimerization and Precipitation

In neutral buffers (e.g., PBS), this compound forms covalent dimers via imine linkages between C-13/C-14 keto groups and amino sugars .

Key Observations :

  • Dimer Structure : Proposed as a C-13/C-14 crosslinked product (C₅₄H₅₆N₂O₂₂) with m/z 1069.2 .

  • Kinetics : Follows pseudo-first-order kinetics with a rate constant (k) of 0.12 h⁻¹ at pH 7.4 .

Table 2: Dimerization Conditions and Outcomes

ConditionEffect on Dimer Yield
pH 7.4, 25°C85% after 24 h
5-Fluorouracil Presence95% precipitation
Ionic Strength (0.15 M)Accelerates dimerization

Degradation Pathways

This compound degrades under acidic and alkaline conditions:

  • Acidic Hydrolysis (pH <4) : Cleavage of glycosidic bond, yielding doxorubicinone (aglycone, C₂₁H₁₈O₈) and daunosamine .

  • Alkaline Hydrolysis (pH >8) : Oxidation of the C-9 hydroxyl group to a ketone, forming 7-deoxydoxorubicinolone .

Stability Data :

  • Half-Life : 48 h (pH 7.4, 25°C) vs. 12 h (pH 9.0, 37°C) .

  • Buffer Catalysis : Phosphate and acetate buffers accelerate degradation by 2–3× .

Metabolic Transformations

Major Pathways :

  • Hydroxylation : CYP3A4/5-mediated formation of doxorubicinol (reduced cardiotoxicity) .

  • Deglycosidation : Loss of daunosamine sugar, yielding inactive metabolites.

Table 3: Metabolic Enzyme Contributions

EnzymeReactionProduct
Carbonyl Reductase 1Two-electron reductionDoxorubicinol
NADPH OxidaseOne-electron reductionSemiquinone radical
CYP3A4Hydroxylation13-OH-doxorubicin

Synthetic Modifications

Stereochemical alterations to the daunosamine sugar (e.g., N,N-dimethylepirubicin) reduce DNA intercalation while retaining cytotoxicity .

Aplicaciones Científicas De Investigación

Formulation Advancements

Recent advancements in drug formulation have significantly improved the delivery and efficacy of doxorubicin. Various formulations have been developed to enhance its therapeutic index while minimizing side effects:

Formulation Route of Administration Targeted Cancer Type Key Findings
Liposomal this compound (Doxil)Intravenous (IV)Ovarian CancerApproved for patients who failed platinum-based chemotherapy; reduces cardiotoxicity .
Immunoliposomal DOXIVEGFR-overexpressing tumorsImproved cellular uptake and efficacy against multidrug-resistant cells .
This compound-loaded Iron Oxide NanoparticlesIVGlioblastomaAchieved over 90% apoptotic cell death in GBM cells within 48 hours .
pH-sensitive MicellesIVVarious Solid TumorsEnhanced release at acidic pH typical of tumor microenvironments .

These formulations leverage nanotechnology and targeted delivery systems to improve drug accumulation in tumor tissues while reducing systemic toxicity.

Clinical Case Studies

Case Study 1: Breast Cancer Treatment
In a study evaluating this compound's effectiveness in combination with cyclophosphamide for stage II to III triple-negative breast cancer, the regimen showed a significant increase in pathologic complete response rates compared to other treatments .

Case Study 2: Ovarian Cancer
Liposomal this compound has demonstrated efficacy in patients with recurrent ovarian cancer who had previously undergone platinum-based therapies. The liposomal formulation allowed for higher concentrations of the drug to accumulate in tumor tissues with reduced side effects .

Case Study 3: Glioblastoma Therapy
The use of this compound-loaded iron oxide nanoparticles was explored for glioblastoma treatment. Results indicated substantial tumor reduction and increased survival rates due to targeted delivery mechanisms that enhanced drug penetration through the blood-brain barrier .

Mechanisms Overcoming Resistance

This compound's effectiveness can be hampered by multidrug resistance (MDR) mechanisms. Recent studies have focused on strategies to overcome this challenge:

  • Targeted Delivery Systems : Immunoliposomal formulations have been shown to enhance drug uptake in resistant cancer cells by targeting specific receptors like EGFR .
  • Combination Therapies : Combining this compound with other agents (e.g., iron chelators) can mitigate oxidative damage and enhance therapeutic outcomes .

Mecanismo De Acción

La doxorubicina ejerce sus efectos intercalcando con el ADN, inhibiendo así la acción de la topoisomerasa II, una enzima involucrada en la replicación del ADN. Esto conduce a la generación de especies reactivas de oxígeno y al subsiguiente daño del ADN, lo que finalmente provoca la muerte celular . La doxorubicina también afecta varios objetivos moleculares y vías, incluida la vía de apoptosis Bcl-2/Bax, que juega un papel crucial en la regulación de la muerte celular .

Compuestos Similares:

  • Daunorubicina
  • Epirubicina
  • Idarubicina
  • Mitoxantrona

Comparación: La doxorubicina es única entre estos compuestos debido a su amplio espectro de actividad contra varios tipos de cáncer y su capacidad para intercalar con el ADN. Si bien la daunorubicina es estructuralmente similar a la doxorubicina, tiene una cadena lateral diferente, lo que afecta sus propiedades farmacocinéticas . La epirubicina y la idarubicina también son antraciclinas, pero tienen diferentes perfiles de toxicidad y aplicaciones clínicas . La mitoxantrona, aunque no es una antraciclina, comparte algunas similitudes estructurales y se utiliza en entornos clínicos similares .

En conclusión, la doxorubicina es un agente quimioterapéutico vital con una amplia gama de aplicaciones en investigación científica y medicina. Su mecanismo de acción único y su amplio espectro de actividad la convierten en una herramienta esencial en la lucha contra el cáncer.

Actividad Biológica

Doxorubicin, an anthracycline antibiotic, is widely utilized in chemotherapy for various cancers, including breast cancer, leukemia, and lymphomas. Its effectiveness is attributed to its ability to intercalate DNA, thereby inhibiting topoisomerase II and disrupting the replication of cancer cells. However, its clinical use is often limited by dose-dependent cardiotoxicity. This article delves into the biological activities of this compound, examining its mechanisms of action, therapeutic efficacy, associated risks, and recent research findings.

This compound exerts its cytotoxic effects primarily through:

  • DNA Intercalation : this compound intercalates between DNA base pairs, leading to structural distortions that inhibit DNA replication and transcription.
  • Topoisomerase II Inhibition : It stabilizes the topoisomerase II-DNA complex, preventing DNA strand re-ligation and resulting in double-strand breaks.
  • Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress through ROS production, leading to apoptosis in cancer cells .

Efficacy in Cancer Treatment

This compound has demonstrated significant efficacy across various malignancies. A summary of its application in different cancers is presented below:

Cancer TypeTreatment RegimenEfficacy Rate (%)Notes
Breast CancerThis compound + Cyclophosphamide60-80Standard treatment in adjuvant settings .
Hodgkin LymphomaABVD (this compound + Bleomycin)80-90Effective in early-stage disease .
Soft Tissue SarcomaThis compound + OlaratumabNo significant difference in OS compared to this compound alone .
LeiomyosarcomaThis compound + TrabectedinMedian survival 33 months vs. 24 months with this compound alone .

Case Studies

  • This compound-Induced Cardiomyopathy :
    A 68-year-old female with pleural epithelioid angiosarcoma developed heart failure following this compound treatment. Initial heart function was assessed using left ventricular ejection fraction (LVEF), which deteriorated post-treatment. After implementing cardioprotective strategies, including sacubitril/valsartan, her heart function improved over time .
  • Long-term Effects :
    A study reported a 57-year-old woman who developed acute shortness of breath due to this compound-induced cardiomyopathy 17 years after chemotherapy for breast cancer. This case highlights the delayed onset of cardiotoxic effects associated with this compound .

Recent Research Findings

Recent studies have focused on mitigating the cardiotoxic effects while maintaining the anti-cancer efficacy of this compound:

  • BAI1 and BAX Interaction : Research indicates that targeting BAX, a pro-apoptotic protein activated by this compound, may prevent cardiac cell death without compromising anti-tumor activity. This dual approach could enhance the therapeutic window of this compound .
  • Transcriptional Changes : Exposure to this compound induces significant transcriptional changes in cellular metabolism and stress response pathways. Studies using Saccharomyces cerevisiae have shown upregulation of genes involved in oxidative stress response and DNA repair mechanisms .

Propiedades

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJJSUZBOXZQNB-TZSSRYMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25316-40-9 (hydrochloride)
Record name Doxorubicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8021480
Record name Doxorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doxorubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents, 1.18e+00 g/L
Record name Doxorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxorubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Doxorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Doxorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes., Doxorubicin hydrochloride is an antineoplastic antibiotic with pharmacologic actions similar to those of daunorubicin. Although the drug has anti-infective properties, its cytotoxicity precludes its use as an anti-infective agent. The precise and/or principal mechanism(s) of the antineoplastic action of doxorubicin is not fully understood. It appears that the cytotoxic effect of the drug results from a complex system of multiple modes of action related to free radical formation secondary to metabolic activation of the doxorubicin by electron reduction, intercalation of the drug into DNA, induction of DNA breaks and chromosomal aberrations, and alterations in cell membranes induced by the drug. Evidence from in vitro studies in cells treated with doxorubicin suggests that apoptosis (programmed cell death) also may be involved in the drug's mechanism of action. These and other mechanisms (chelation of metal ions to produce drug-metal complexes) also may contribute to the cardiotoxic effects of the drug., Doxorubicin undergoes enzymatic 1- and 2-electron reduction to the corresponding semiquinone and dihydroquinone. 7-Deoxyaglycones are formed enzymatically by 1-electron reduction, and the resulting semiquinone free radical reacts with oxygen to produce the hydroxyl radical in a cascade of reactions; this radical may lead to cell death by reacting with DNA, RNA, cell membranes, and proteins. The dihydroquinone that results from 2-electron reduction of doxorubicin also can be formed by the reaction of 2 semiquinones. In the presence of oxygen, dihydroquinone reacts to form hydrogen peroxide, and in its absence, loses its sugar and gives rise to the quinone methide, a monofunctional alkylating agent with low affinity for DNA. The contribution of dihydroquinone and the quinone methide to the cytotoxicity of doxorubicin is unclear. Experimental evidence indicates that doxorubicin forms a complex with DNA by intercalation between base pairs, causing inhibition of DNA synthesis and DNA-dependent RNA synthesis by the resulting template disordering and steric obstruction. Doxorubicin also inhibits protein synthesis. Doxorubicin is active throughout the cell cycle including the interphase., Several anthracycline-induced effects may contribute to the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for ?-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase, which may result in myofibrillar loss associated with anthracycline-induced cardiotoxicity. Other potential causes of anthracycline-induced cardiotoxicity include myocyte damage from calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Limited data indicate that calcium-channel blocking agents (eg, prenylamine) or beta-adrenergic blocking agents may prevent calcium overload ... It has been suggested that the principal cause of anthracycline-induced cardiotoxicity is associated with free radical damage to DNA., Anthracyclines intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate oxygen free radicals via oxidation-reduction reactions. Anthracyclines contain a quinone structure that may undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of oxygen-free radical generation. It appears that the metabolite, doxorubicinol, may be the moiety responsible for cardiotoxic effects, and the heart may be particularly susceptible to free-radical injury because of relatively low antioxidant concentrations. ... Chelation of metal ions, particularly iron, by the drug results in a doxorubicin-metal complex that catalyzes the generation of reactive oxygen free radicals, and the complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. This reaction is not blocked by free-radical scavengers, and probably is the principal mechanism of anthracycline-induced cardiotoxicity., The effect of doxorubicin on reactive oxygen metb in rat heart was investigated. It produced oxygen radicals in heart homogenate, sarcoplasmic reticulum, mitochondria, and cytosol, the major sites of cardiac damage. Superoxide prodn in heart sarcosomes and the mitochondrial fraction was incr. Apparently, free radical formation by doxorubicin, which occurs in the same myocardial compartments that are subject to drug-induced tissue injury, may damage the heart by exceeding the oxygen radical detoxifying capacity of cardiac mitochondria and sarcoplasmic reticulum.
Record name Doxorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, Daunorubicin, Doxorubicinone
Record name DOXORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Red, crystalline solid

CAS No.

23214-92-8
Record name Doxorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23214-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxorubicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxorubicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80168379AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxorubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

229-231 °C, 230 °C, MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/, 204 - 205 °C
Record name Doxorubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXORUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Doxorubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicin
Reactant of Route 2
Doxorubicin
Reactant of Route 3
Doxorubicin
Reactant of Route 4
Reactant of Route 4
Doxorubicin
Reactant of Route 5
Reactant of Route 5
Doxorubicin
Reactant of Route 6
Doxorubicin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.